6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one
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Overview
Description
6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one is a chemical compound belonging to the class of isocoumarins Isocoumarins are known for their diverse biological activities and are often derived from natural sources such as fungi and plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one typically involves the cyclodehydration of 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid. This reaction is carried out using acetic anhydride in the presence of dry pyridine . The resulting product is then subjected to regioselective demethylation to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted isocoumarins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dihydroxy-3-methylisocoumarin
- 6,8-Dihydroxy-7-methoxy-3-methylisocoumarin
- 6,7,8-Trimethoxy-3-methylisocoumarin
Uniqueness
6,8-Dimethoxy-3-(2-oxopropyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918639-44-8 |
---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
6,8-dimethoxy-3-(2-oxopropyl)chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-8(15)4-10-5-9-6-11(17-2)7-12(18-3)13(9)19-14(10)16/h5-7H,4H2,1-3H3 |
InChI Key |
BJPJLXWZMLOJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=CC(=CC(=C2OC1=O)OC)OC |
Origin of Product |
United States |
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